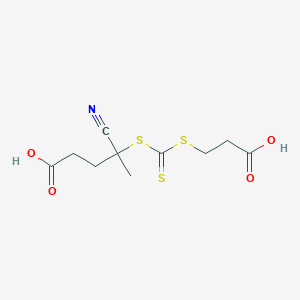![molecular formula C8H4BrN3O B6308558 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 2068065-16-5](/img/structure/B6308558.png)
6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3O and a molecular weight of 238.04 . It is a solid substance and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “this compound” can be achieved by demethylating "6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile" .Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrN3O/c9-7-1-6(13)4-12-8(7)5(2-10)3-11-12/h1,3-4,13H . Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 238.04 . and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyfunctional Compounds 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile serves as a precursor in the synthesis of various complex compounds. For instance, it's used in the formation of pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes through addition and cyclization processes (Aly, 2006).
Antibacterial Activity Derivatives of this compound, such as 4-pyrrolidin-3-cyanopyridine derivatives, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria, showing inhibitory concentrations varying from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Tautomerism and Reactivity Studies Studies on the tautomerism of related compounds, such as 2-hydroxypyrazolo[1,5-a]pyridine, have shown interesting reactivity patterns, including nitrosation, nitration, and bromination at specific positions. These studies help in understanding the chemical behavior of similar compounds (Ochi et al., 1976).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives This compound is instrumental in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential antibacterial properties, showing the versatility of its derivatives in pharmacological applications (Rostamizadeh et al., 2013).
Formation of Novel Heterocycles It's used in the creation of novel heterocycles, such as pyrazoloazines and pyrazolo[3,4-b]pyridine-based heterocycles, expanding the scope of its applications in chemical synthesis (El‐Emary, 1999); (Abdel‐Latif et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is the RET (rearranged during transfection) protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
This compound acts as a RET inhibitor . It binds to the RET protein, preventing it from activating its downstream signaling pathways . This inhibitory action can lead to the suppression of cell growth and proliferation .
Biochemical Pathways
The compound’s action primarily affects the RET signaling pathway . By inhibiting RET, it disrupts the activation of several downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell survival, proliferation, and differentiation .
Result of Action
By inhibiting RET, this compound can suppress the growth and proliferation of cells that rely on RET signaling . This makes it a potential therapeutic agent for diseases characterized by abnormal RET activity, such as certain types of cancer .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Biochemische Analyse
Biochemical Properties
It is known that it can be used to prepare RET inhibitors , suggesting that it may interact with the RET protein or other related biomolecules
Cellular Effects
Given its potential role in RET inhibition , it may influence cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
6-bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-1-7(13)8-5(2-10)3-11-12(8)4-6/h1,3-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUVDUFAFVWZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)




![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)
![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)